5-bromo-2-(2-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-BROMO-2-(2-CHLORO-4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, which is further connected to an isoindole structure. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(2-CHLORO-4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The chlorination of the phenyl ring is carried out using chlorine gas or thionyl chloride.
Cyclization: The formation of the isoindole ring is achieved through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-(2-CHLORO-4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Electrophilic Substitution: Aluminum chloride, iron(III) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions include substituted isoindole derivatives, quinones, dihydroisoindoles, and biaryl compounds.
Scientific Research Applications
5-BROMO-2-(2-CHLORO-4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-BROMO-2-(2-CHLORO-4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the substituents on the isoindole ring.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-4-methylpyrimidine
- 5-Bromo-2-chloropyridine
- 2-Chloro-4-methylphenyl derivatives
Uniqueness
Compared to similar compounds, 5-BROMO-2-(2-CHLORO-4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific isoindole structure and the combination of bromine, chlorine, and methyl substituents. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H9BrClNO2 |
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Molecular Weight |
350.59 g/mol |
IUPAC Name |
5-bromo-2-(2-chloro-4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H9BrClNO2/c1-8-2-5-13(12(17)6-8)18-14(19)10-4-3-9(16)7-11(10)15(18)20/h2-7H,1H3 |
InChI Key |
WQWOBCSHAQGNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)Cl |
Origin of Product |
United States |
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